![molecular formula C24H29N3O2 B2657155 N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 2058515-88-9](/img/structure/B2657155.png)

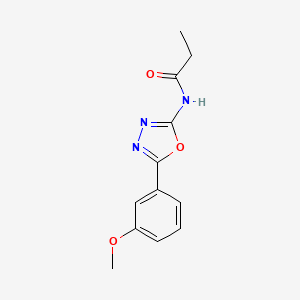

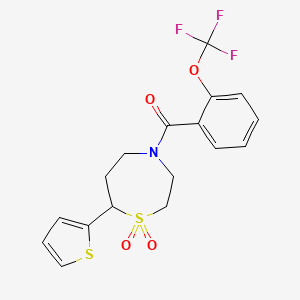

N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

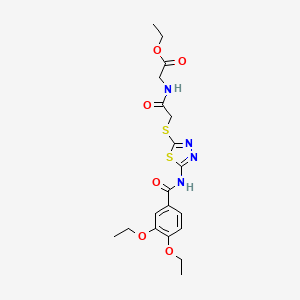

Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . They have been the focus of many research studies due to their significant biological activities . These compounds have been used in the development of various therapeutic agents, including those used in cancer treatment .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry . Various methods have been developed, including the Eguchi-aza Wittig approach, the Mazurkiewicz–Ganesan approach, and other approaches .Molecular Structure Analysis

Quinazoline derivatives can be presented as quinazolinones fused with a simple piperazine ring system or as more complex spiro moieties . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For example, the Aza-Diels-Alder reaction and the Povarov imino-Diels-Alder reaction have been used in the synthesis of these compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary widely depending on their specific structures and substituents .科学的研究の応用

Synthesis and Biological Properties

A study by Маркосян et al. (2006) explored the synthesis of various derivatives, including those structurally similar to N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide. These compounds were evaluated for their antitumor and anti-monoamine oxidase (MAO) properties, establishing their potential in cancer treatment and MAO inhibition (Маркосян et al., 2006).

Cytotoxic Activity

Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, similar in structure to the compound , for their cytotoxic activities against various cancer cell lines. This research provides insights into the potential application of such compounds in cancer therapy (Deady et al., 2003).

Antimicrobial Properties

Pokhodylo et al. (2021) synthesized a series of compounds, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, and evaluated their antimicrobial activities. This research highlights the potential use of these compounds in fighting bacterial and fungal infections (Pokhodylo et al., 2021).

Water-Soluble Analogues for Antitumor Agents

Bavetsias et al. (2002) designed water-soluble analogues of a quinazolin-4-one-based antitumor agent, providing an avenue for improving the solubility and potentially the efficacy of similar quinazolinone compounds in cancer treatment (Bavetsias et al., 2002).

Antitumor Activity of Heterocyclic Aryl Monoazo Compounds

Khalifa et al. (2015) synthesized heterocyclic aryl monoazo compounds, including those with a quinoline carboxamide structure, and assessed their antitumor activity. This study contributes to the understanding of the antitumor potential of such compounds (Khalifa et al., 2015).

Anticonvulsant and Analgesic Activities

Research by Noureldin et al. (2017) and Saad et al. (2011) explored the anticonvulsant and analgesic activities of new quinazolinone derivatives. These studies suggest the potential therapeutic applications of such compounds in neurology and pain management (Noureldin et al., 2017); (Saad et al., 2011).

Hypotensive Activity

El-Sabbagh et al. (2010) investigated the hypotensive effects of quinazoline derivatives, indicating the potential for cardiovascular applications of such compounds (El-Sabbagh et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

5-methyl-12-oxo-N-(4-propan-2-ylphenyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-16(2)17-8-11-19(12-9-17)25-23(28)18-10-13-20-21(15-18)26(3)22-7-5-4-6-14-27(22)24(20)29/h8-13,15-16,22H,4-7,14H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZJMXFDDDZNJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Methyl-7-(2-methylpropyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide](/img/structure/B2657079.png)

![ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate](/img/structure/B2657081.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2657082.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2657090.png)